molecular formula C12H18ClNO B2466766 (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride CAS No. 1909287-09-7

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride

Cat. No. B2466766
CAS RN: 1909287-09-7
M. Wt: 227.73
InChI Key: GGQQQIBXTLUYNT-PFWPSKEQSA-N
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Description

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutylamines. It is commonly known as MBDB or "Eden" and has been used as a recreational drug. However,

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis and Stereochemistry Analysis : The compound has been involved in studies related to synthesis and stereochemistry. Baldwin & Burrell (2000) discussed the synthesis and absolute stereochemistry of similar cyclobutane derivatives, highlighting the precision required in synthesizing and determining the stereochemistry of such compounds (Baldwin & Burrell, 2000).

Analgesic Activity

  • Analgesic Potential Research : The compound's structural analogs have been studied for their analgesic properties. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, showing potential in analgesic potency in various assays (Epstein et al., 1981).

Kinetics and Mechanisms of Reactions

  • Reaction Kinetics Study : Research by Castro et al. (2001) on the kinetics of reactions involving similar methoxyphenyl compounds provides insights into the behavior of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride in chemical reactions (Castro et al., 2001).

Substance P (NK1) Receptor Antagonism

  • Role in Substance P Receptor Antagonism : Snider et al. (1991) explored CP-96,345, a compound structurally similar to (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride, which is a potent antagonist of the substance P (NK1) receptor, suggesting possible receptor interaction properties for this compound (Snider et al., 1991).

Enantioselective Synthesis Applications

  • Enantioselective Synthesis : Lifchits & Charette (2008) conducted studies on the enantioselective synthesis of similar compounds, demonstrating the potential application of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride in creating enantiomerically pure pharmaceuticals (Lifchits & Charette, 2008).

properties

IUPAC Name

3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13-11-6-10(7-11)9-4-3-5-12(8-9)14-2;/h3-5,8,10-11,13H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQQQIBXTLUYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C2=CC(=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride

CAS RN

1909287-09-7
Record name (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride
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